Propionyl chloride
Overview
Description
Propionyl chloride, known chemically as CH3CH2COCl, is a compound that has been the subject of various studies due to its interesting molecular structure and behavior. It is known for its existence in different conformers and has been investigated through techniques like gas-phase electron diffraction and microwave spectroscopy (Dyngeseth, Schei, & Hagen, 1984).
Synthesis Analysis
Propionyl chloride can be synthesized using propanoic acid and triphosgene as raw materials. The optimal conditions for this process include a reaction temperature of 50℃ and a specific molar ratio of triphosgene to propanoic acid, yielding a product with over 99.9% purity (Xu Qun, 2006).
Molecular Structure Analysis
The molecular structure of propionyl chloride features a mix of two conformers. Studies using gas-phase electron diffraction revealed various structural parameters like bond lengths and torsion angles, indicating the presence of anti and gauche forms (Dyngeseth, Schei, & Hagen, 1984).
Chemical Reactions and Properties
Propionyl chloride undergoes decomposition when exposed to low energy electrons, leading to the formation of various fragments like Cl− and COCl−. This process involves temporary occupation of molecular orbitals like πCO* and σC–Cl* (Bald, Illenberger, & Ingólfsson, 2007).
Physical Properties Analysis
The physical properties of propionyl chloride have been studied through spectroscopic methods. Investigations using chirped pulse Fourier transform microwave spectroscopy provided insights into its geometric and electronic structural effects, particularly when comparing propionyl chloride with perfluoropropionyl chloride (Grubbs, Powoski, Jojola, & Cooke, 2010).
Chemical Properties Analysis
An important aspect of propionyl chloride's chemical properties is its rotational isomerism, as explored through electron diffraction studies. These studies have determined structural parameters like bond lengths and angles, confirming the presence of trans and gauche isomers in its vapor phase (Morino & Kuchitsu, 1958).
Scientific Research Applications
Antifungal Properties : Propionate, derived from propionyl chloride, inhibits the growth of Aspergillus nidulans on glucose by inhibiting CoA-dependent enzymes like pyruvate dehydrogenase and succinyl-CoA synthetase (Brock & Buckel, 2004).
Biogenic Amine Analysis : Propionylation is used for isolating and determining a wide range of biogenic amines from biological materials by gas chromatography (Hiemke, Kauert & Kalbhen, 1978).
Photodissociation Studies : Propionyl chloride decomposition in an argon matrix at 10 K results in methyl ketene, CH3CHCO, and HCl as photoproducts, providing insights into chemical reactions and properties (Winter et al., 1998).
Medical Application : Propionyl-L-carnitine improves walking distance and quality of life in patients with intermittent claudication (Brevetti, Diehm & Lambert, 1999).
Pharmacokinetic Studies : Chemoenzymatic synthesis of no-carrier-added [carbonyl-11C]propionyl L-carnitine is developed for pharmacokinetic studies in human subjects using PET (Davenport et al., 1997).
Synthesis and Analysis : Propionyl chloride is used in the synthesis of various compounds and in analytical techniques. For example, it enhances signal intensity in the LC-ESI/MS/MS assay for quantification of propofol (Beaudry et al., 2005).
Microbial Fermentation : Propionic acid, derived from propionyl chloride, has applications in the food, cosmetic, plastics, and pharmaceutical industries. It is produced through microbial fermentation (Gonzalez-Garcia et al., 2017).
High-Purity Synthesis : The synthesis of high-purity propionyl chloride using triphosgene and propanoic acid yields 80.3% with a purity of over 99.9% (Xu Qun, 2006).
Extraction Processes : Aliquat 336 can extract propionic acid from various amine concentrations in various solvents (Uslu & Inci, 2007).
Safety And Hazards
Future Directions
Propionyl chloride is used in the illicit manufacture of the controlled substance fentanyl, as well as fentanyl analogues, and fentanyl-related substances . The Drug Enforcement Administration is considering listing propionyl chloride as a list I chemical . They are soliciting information on the current uses of propionyl chloride (other than for the synthesis of fentanyl) in order to properly determine the effect such a proposed action would have on legitimate industry .
properties
IUPAC Name |
propanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWZRACFZGVKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
Record name | PROPIONYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID4058819 | |
Record name | Propanoyl chloride | |
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Molecular Weight |
92.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propionyl chloride appears as a colorless liquid with a pungent odor. Corrosive and very irritating to skin and eyes. Used to make other chemicals., Liquid with a pungent odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | PROPIONYL CHLORIDE | |
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Record name | Propionyl chloride | |
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Boiling Point |
80 °C | |
Record name | Propionyl chloride | |
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Flash Point |
54 °F (NFPA, 2010), 54 °F (12 °C) | |
Record name | PROPIONYL CHLORIDE | |
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Record name | Propionyl chloride | |
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Solubility |
Soluble in ether | |
Record name | Propionyl chloride | |
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Density |
1.0646 g/cu cm at 20 °C | |
Record name | Propionyl chloride | |
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Vapor Density |
3.2 (Air = 1) | |
Record name | Propionyl chloride | |
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Product Name |
Propionyl chloride | |
Color/Form |
Colorless liquid | |
CAS RN |
79-03-8 | |
Record name | PROPIONYL CHLORIDE | |
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Record name | Propionyl chloride | |
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Record name | Propanoyl chloride | |
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Record name | Propionyl chloride | |
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Record name | Propanoyl chloride | |
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Record name | Propanoyl chloride | |
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Record name | Propionyl chloride | |
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Record name | PROPANOYL CHLORIDE | |
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Record name | Propionyl chloride | |
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Melting Point |
-94 °C | |
Record name | Propionyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Citations
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